

# An In-depth Technical Guide to (S)-(+)-2-Aminononane

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## Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

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## Introduction

(S)-(+)-2-Aminononane, a chiral primary amine, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nine-carbon chain with an amino group at the second position, imparts specific physicochemical and biological properties. This guide provides a comprehensive overview of the available technical information on (S)-(+)-2-Aminononane, including its properties, synthesis, analytical characterization, and biological activities, with a focus on data relevant to research and development.

## Physicochemical Properties

The fundamental physicochemical properties of (S)-(+)-2-Aminononane are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

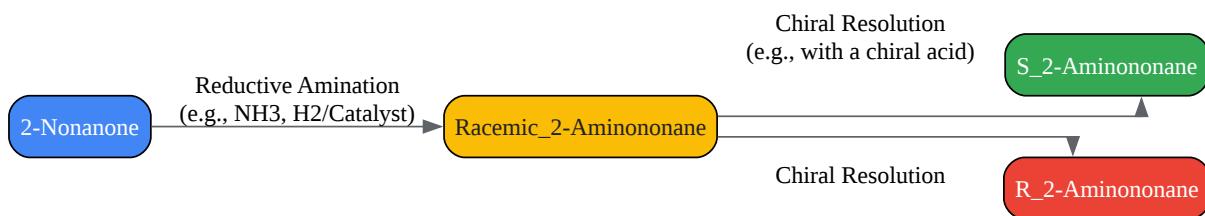
Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>21</sub> N	<a href="#">[1]</a>
Molecular Weight	143.27 g/mol	<a href="#">[1]</a>
Appearance	Liquid	
Density	0.782 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	73 °C at 19 mmHg	<a href="#">[1]</a>
Melting Point	Not explicitly available for (S)-(+)-2-Aminononane. For the related compound 1-Aminononane, the melting point is -1 °C, which can be used as an estimate.	<a href="#">[2]</a>
Solubility	Qualitative data suggests it is likely soluble in organic solvents and slightly soluble in water. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	
Flash Point	71 °C	<a href="#">[1]</a>
CAS Number	13205-58-8	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of (S)-(+)-2-Aminononane is not readily available in the searched literature, general methods for the synthesis of chiral primary amines can be adapted. A common approach involves the reductive amination of a corresponding ketone, in this case, 2-nonenone, followed by chiral resolution.

## General Synthetic Approach: Reductive Amination and Chiral Resolution

A plausible synthetic route for (S)-(+)-2-Aminononane is the reductive amination of 2-nonenone to form racemic 2-aminononane, followed by resolution of the enantiomers.

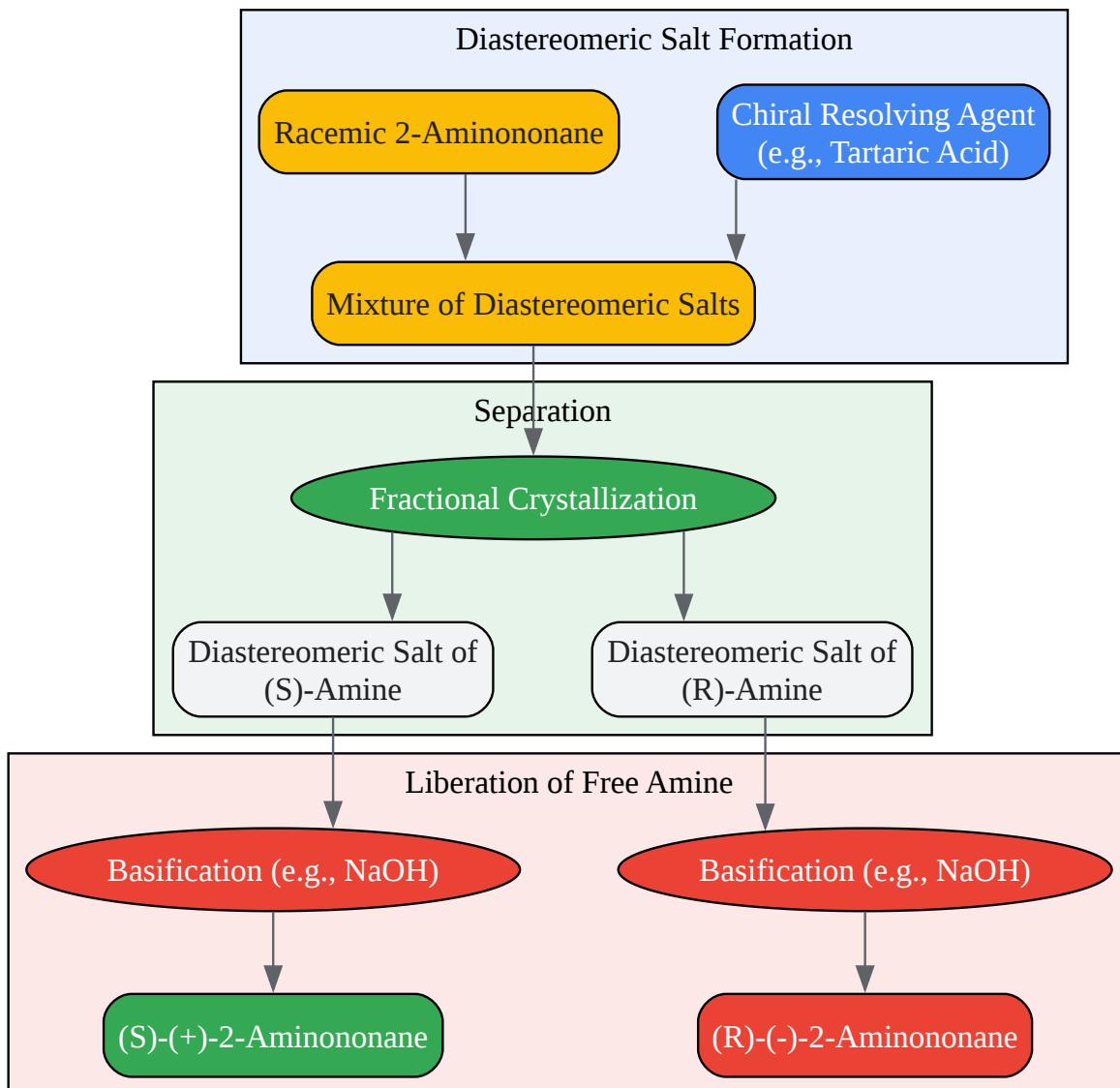


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Caption: General synthetic pathway for (S)-(+)-2-Aminononane.

## Experimental Workflow for Chiral Resolution

The resolution of a racemic amine mixture is a critical step to obtain the desired enantiomer. This typically involves the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine.

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Caption: Workflow for the chiral resolution of 2-aminononane.

## Analytical Characterization

Detailed spectroscopic data for (S)-(+)-2-Aminononane is not available in the searched literature. However, the expected spectral characteristics for a primary amine of this structure can be inferred from general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the amino group (C2) would be deshielded and appear at a lower field. The N-H protons of the primary amine would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the nonane chain. The carbon atom bonded to the nitrogen (C2) would be shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of the amino group.

## Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by specific stretching and bending vibrations of the N-H bonds. For (S)-(+)-2-Aminononane, one would expect:

- N-H Stretching: Two bands in the region of 3300-3500  $\text{cm}^{-1}$ , corresponding to the symmetric and asymmetric stretching of the primary amine group.
- N-H Bending: A scissoring vibration around 1590-1650  $\text{cm}^{-1}$ .
- C-N Stretching: A band in the range of 1000-1250  $\text{cm}^{-1}$ .
- C-H Stretching and Bending: Absorptions characteristic of the aliphatic nonane chain.

## Mass Spectrometry (MS)

The mass spectrum of 2-aminononane would show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  143. The fragmentation pattern would likely involve the loss of alkyl fragments from the carbon chain. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which would result in the formation of a stable iminium ion.

## Biological Activity and Mechanism of Action

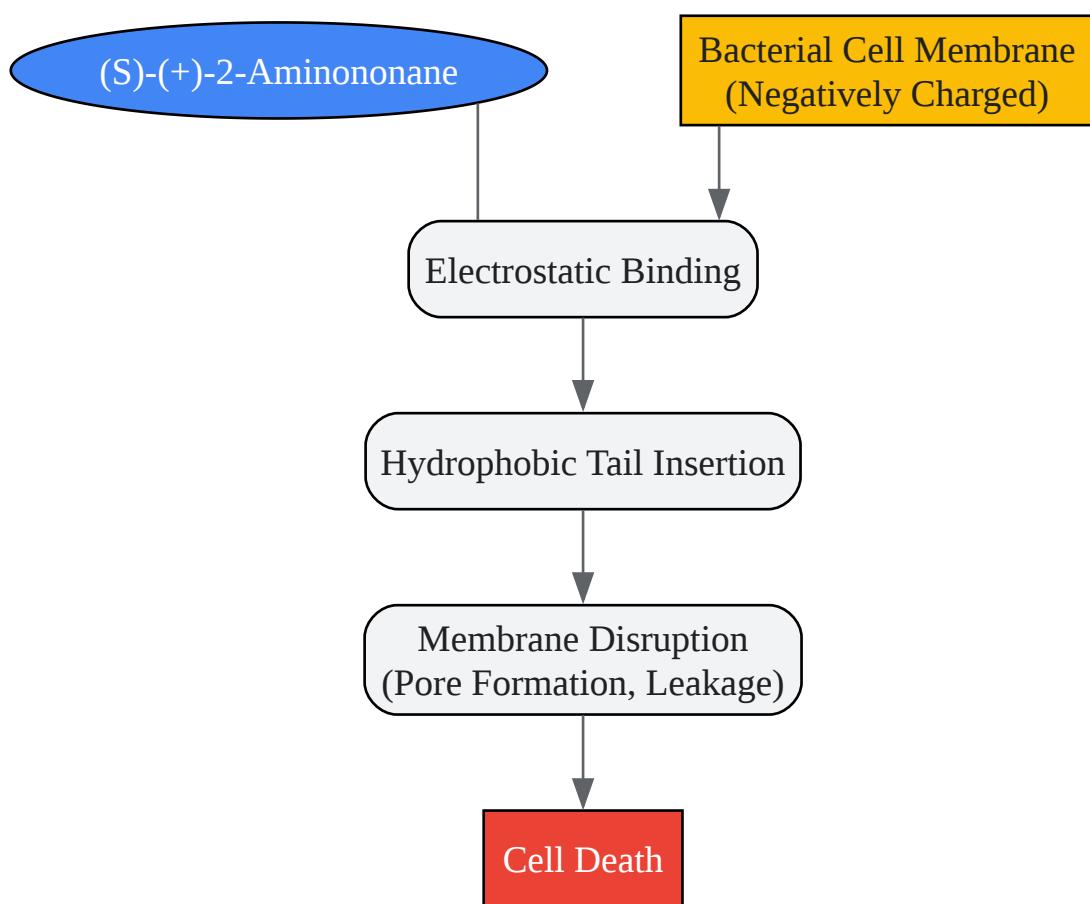
While specific studies on the biological activity of (S)-(+)-2-Aminononane are limited, the broader class of long-chain alkylamines is known to possess antimicrobial properties.

## Antimicrobial Activity

Long-chain primary amines are known to be effective against a range of microorganisms. Their activity is attributed to their amphipathic nature, which allows them to interact with and disrupt microbial cell membranes.<sup>[6]</sup>

## Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for long-chain amines is the disruption of the bacterial cell membrane.<sup>[6][7]</sup> This process can be visualized as a multi-step interaction:



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Caption: Proposed mechanism of bacterial membrane disruption.

This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.<sup>[7]</sup> The positively charged amino group interacts with

the negatively charged components of the bacterial membrane, while the hydrophobic nonane tail inserts into the lipid bilayer, causing disorganization.<sup>[7]</sup>

## Conclusion

(S)-(+)-2-Aminononane is a chiral amine with potential applications stemming from the known antimicrobial properties of long-chain alkylamines. While detailed experimental data for this specific enantiomer is sparse in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate its synthesis, spectroscopic profile, and specific biological activities and mechanisms of action. This information will be critical for its potential development in pharmaceutical and other scientific applications.

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